molecular formula C6H16N2O4 B1667426 Bis-aminooxy-PEG2 CAS No. 98627-71-5

Bis-aminooxy-PEG2

Cat. No.: B1667426
CAS No.: 98627-71-5
M. Wt: 180.2 g/mol
InChI Key: FDBZGQLBKGNQFT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Bis-aminooxy-PEG2 is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The primary targets of this compound are therefore the proteins that these ligands bind to.

Mode of Action

This compound, as a PROTAC linker, plays a crucial role in bringing the E3 ubiquitin ligase and the target protein into proximity . This allows the ubiquitin ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome . The aminooxy groups of this compound can be used in bioconjugation, reacting with an aldehyde to form an oxime bond .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis. By facilitating the ubiquitination of target proteins, this compound can selectively degrade these proteins, thereby influencing the biochemical pathways in which they are involved.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance its bioavailability.

Result of Action

The result of this compound’s action is the selective degradation of its target proteins . This can have various molecular and cellular effects depending on the specific functions of the degraded proteins. For instance, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate disease symptoms.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interactions with target proteins. Additionally, the presence of other molecules that can react with the aminooxy groups of this compound might influence its efficacy .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis-aminooxy-PEG2 is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy groups. The aminooxy groups are introduced by reacting PEG with hydroxylamine derivatives under controlled conditions. The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the presence of catalysts to facilitate the formation of the aminooxy groups .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically produced in bulk quantities and stored under specific conditions to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

Bis-aminooxy-PEG2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis-aminooxy-PEG2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.

    Biology: Facilitates the selective degradation of target proteins, aiding in the study of protein function and regulation.

    Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.

    Industry: Used in the development of advanced materials and nanotechnology applications .

Comparison with Similar Compounds

Similar Compounds

    Bis-aminooxy-PEG3: Similar to Bis-aminooxy-PEG2 but with a longer PEG spacer, providing greater flexibility and solubility.

    Bis-aminooxy-PEG4: Another variant with an even longer PEG spacer, offering enhanced solubility and reduced steric hindrance.

    Aminooxy-PEG2-bis-PEG3-DBCO: Contains additional functional groups for click chemistry applications.

Uniqueness

This compound is unique due to its optimal PEG spacer length, which balances solubility and reactivity. Its dual aminooxy groups provide versatile reactivity with aldehydes, making it a valuable tool in various bioconjugation and drug delivery applications .

Properties

IUPAC Name

O-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O4/c7-11-5-3-9-1-2-10-4-6-12-8/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBZGQLBKGNQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCON)OCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201176783
Record name O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98627-71-5
Record name O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98627-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O′-[1,2-Ethanediylbis(oxy-2,1-ethanediyl)]bis[hydroxylamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201176783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 36 (559 mg, 1.47 mmol) was dissolved in 15 mL of of EtOAc, and HCl gas was bubbled through the solution for 30 minutes. The mixture was concentrated under vacuum to provide 72 mg (90%) of compound 37 as the HCl salt as a sticky residue: 1H NMR (D2O) δ 3.75 (s, 4H), 3.87 (m, 4H), 4.27 (m, 4H); mass spectrum (ES) m/z calculated for C6H17N2O4 (M+H): 181.1. Found: 181.1.
Name
Compound 36
Quantity
559 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis-aminooxy-PEG2
Reactant of Route 2
Bis-aminooxy-PEG2
Reactant of Route 3
Bis-aminooxy-PEG2
Reactant of Route 4
Bis-aminooxy-PEG2
Reactant of Route 5
Bis-aminooxy-PEG2
Reactant of Route 6
Bis-aminooxy-PEG2

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